Zeorin

Vue d'ensemble

Description

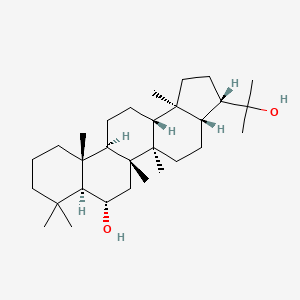

Zeorin is a triterpene compound with the molecular formula C₃₀H₅₂O₂. It is a naturally occurring substance found in various species of lichens. This compound is known for its unique structure, which includes a hopane skeleton substituted by hydroxy groups at positions 6 and 22.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of zeorin involves several steps, starting from simpler triterpenoid precursors. The key steps include cyclization, hydroxylation, and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the correct stereochemistry and yield of the product.

Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as lichens. The extraction process involves solvent extraction, followed by purification using techniques like chromatography. Advances in biotechnology have also explored the use of microbial fermentation to produce this compound in larger quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Zeorin undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert zeorinone back to this compound or other derivatives.

Substitution: Hydroxy groups in this compound can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Chromic acid is commonly used for the oxidation of this compound to zeorinone.

Reduction: Wolff-Kishner reduction or Clemmensen reduction can be employed to reduce zeorinone.

Substitution: Reagents like toluenesulfonyl chloride and pyridine are used for dehydration and substitution reactions.

Major Products Formed:

Zeorinone: Formed by oxidation of this compound.

Deoxythis compound: Formed by dehydration of this compound.

Various esters and ethers: Formed by substitution reactions

Applications De Recherche Scientifique

Antidiabetic Applications

Recent studies have revealed zeorin's significant potential as an antidiabetic agent. Research indicates that this compound exhibits competitive inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. This inhibition is particularly relevant for managing Type 2 diabetes mellitus.

- Mechanism of Action : this compound's structure, which lacks a carboxyl group and a C-3 hydroxyl group—features common in other triterpenoids—suggests a unique mode of action that warrants further investigation. It has been shown to selectively inhibit PTP1B over other phosphatases, indicating its potential specificity and efficacy as a therapeutic agent .

- Experimental Evidence : In vitro studies involving streptozocin-induced diabetic rats demonstrated that this compound significantly reduced blood glucose levels. For instance, administration of this compound at doses of 50 mg/kg and 100 mg/kg resulted in reductions from 500 mg/dL to 400 mg/dL and from 580 mg/dL to 380 mg/dL, respectively . These results highlight its effectiveness compared to traditional antidiabetic drugs like acarbose.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial therapies.

- Research Findings : Studies have shown that this compound possesses strong activity against both bacterial and fungal strains. For example, extracts from lichens containing this compound demonstrated significant inhibitory effects on microbial growth, suggesting its potential as a natural antimicrobial agent .

- Case Studies : A study focused on the lichen Lecanora frustulosa and its constituents, including this compound, revealed strong antimicrobial activity against specific bacterial strains while showing no effect against Escherichia coli. This specificity may be beneficial in targeting resistant pathogens without affecting beneficial flora .

Other Potential Applications

Beyond its antidiabetic and antimicrobial properties, this compound's lipophilicity suggests additional therapeutic avenues:

- Antioxidant Properties : this compound has been associated with antioxidant activity, which could play a role in mitigating oxidative stress-related diseases. The antioxidant potential is crucial for developing supplements aimed at improving overall health and preventing chronic diseases .

- Agricultural Uses : Given its bioactive properties, this compound may also find applications in agriculture as a natural pesticide or growth enhancer. Its ability to inhibit certain pathogens could be leveraged to protect crops from disease while minimizing chemical pesticide use.

Data Summary Table

Mécanisme D'action

The mechanism of action of zeorin involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: this compound inhibits the growth of bacteria and fungi by disrupting their cell membranes and interfering with essential metabolic processes.

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Antidiabetic Activity: this compound modulates glucose metabolism and enhances insulin sensitivity through its interaction with key enzymes and receptors involved in glucose homeostasis.

Comparaison Avec Des Composés Similaires

Zeorin is structurally similar to other triterpenoids but has unique features that distinguish it from others:

Similar Compounds: Methylorsellinate, methyl–orcinol carboxylate, methyl haematommate, lecanoric acid, salazinic acid, sekikaic acid, usnic acid, gyrophoric acid, and lobaric acid.

Uniqueness: Unlike other triterpenoids, this compound lacks a carboxyl group and a hydroxyl group at position 3, which are considered essential for certain biological activities. .

Activité Biologique

Zeorin, a triterpenoid compound primarily found in various lichen species, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of this compound, particularly its antidiabetic, antimicrobial, and potential anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound (hopane-6α,22-diol) is structurally distinct from other triterpenoids due to the absence of certain functional groups that are typically associated with biological activity. Notably, it lacks a carboxyl group and a C-3 hydroxyl group, which may influence its interaction with biological targets. Its lipophilicity is a key feature that enhances its bioactivity .

Antidiabetic Activity

Recent studies have demonstrated this compound's potential as an antidiabetic agent. In one study, this compound was administered to streptozocin-induced diabetic rats at doses of 50 mg/kg and 100 mg/kg. The results indicated a significant reduction in blood glucose levels, with reductions from 500 mg/dL to 400 mg/dL at 50 mg/kg and from 580 mg/dL to 380 mg/dL at 100 mg/kg within two hours. Comparatively, acarbose (a standard antidiabetic drug) showed less efficacy in similar conditions .

Table 1: Antidiabetic Effects of this compound

| Treatment | Initial Glucose Level (mg/dL) | Final Glucose Level (mg/dL) | Time (hours) |

|---|---|---|---|

| This compound (50 mg/kg) | 500 | 400 | 2 |

| This compound (100 mg/kg) | 580 | 380 | 2 |

| Acarbose (5 mg/kg) | 520 | 380 | 2 |

The mechanism underlying this compound's antidiabetic effects appears to involve inhibition of key enzymes such as α-glucosidase and PTP1B (protein tyrosine phosphatase 1B). This compound exhibited an IC50 value of approximately 100 μM for α-glucosidase inhibition, significantly outperforming standard drugs like acarbose .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research has shown that this compound displays strong activity against various bacterial and fungal strains. For instance, in studies involving the lichen Lecanora frustulosa, this compound was found to be effective against specific pathogens while showing no activity against E. coli . This selective antimicrobial action suggests potential applications in developing natural antimicrobial agents.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Candida albicans | Active |

| Escherichia coli | No Activity |

Case Studies and Clinical Implications

While extensive clinical trials on this compound are still needed, preliminary findings indicate its potential as a multi-target therapeutic agent. The versatility of this compound in addressing metabolic disorders like diabetes and its antimicrobial properties position it as a candidate for further pharmacological exploration.

Propriétés

IUPAC Name |

(3S,3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-25(2)14-9-15-28(6)23-11-10-22-27(5)16-12-19(26(3,4)32)20(27)13-17-29(22,7)30(23,8)18-21(31)24(25)28/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBLAIAGFNCVHL-PMVHANJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCCC5(C)C)C)O)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945223 | |

| Record name | Hopane-6,22-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22570-53-2 | |

| Record name | Zeorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22570-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022570532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopane-6,22-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is zeorin's primary biological activity of interest?

A1: this compound has demonstrated notable anti-inflammatory and anti-allergic properties. Specifically, research indicates that this compound inhibits histamine release from mast cells, key players in allergic reactions. [, ]

Q2: How does this compound inhibit histamine release from mast cells?

A2: While the exact mechanism is not fully elucidated, studies suggest this compound influences intracellular calcium (Ca2+) concentration, a crucial factor in mast cell degranulation and histamine release. Importantly, this effect does not appear to involve direct blockage of the sarcoplasmic reticulum Ca2+-ATPase. []

Q3: Does this compound interact with the histamine H1 receptor?

A4: While in vitro studies suggest that marmin, another compound found in Aegle marmelos alongside this compound, antagonizes the histamine H1 receptor competitively, [] there's limited evidence to confirm direct interaction between this compound and this receptor.

Q4: Beyond histamine release, does this compound affect other mast cell mediators?

A5: Yes, this compound has shown inhibitory effects on β-hexosaminidase release from mast cells, further supporting its anti-inflammatory properties. Like histamine, β-hexosaminidase is a key mediator released during mast cell degranulation. []

Q5: Has this compound exhibited any antifungal activity?

A6: While not directly demonstrated, research suggests a potential antifungal role. Lichen extracts containing this compound have displayed antifungal properties. Virtual docking analysis indicates this compound might inhibit fungal glucan transglycosylase (Gas2p), an enzyme vital for fungal cell wall construction. By binding to Gas2p, this compound could disrupt fungal cell wall synthesis, leading to growth inhibition. []

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C30H52O2, and its molecular weight is 444.75 g/mol. [, ]

Q7: What is the chemical structure of this compound?

A8: this compound is a hopane-type pentacyclic triterpenoid with hydroxyl groups at the C6 and C22 positions. It lacks an oxygen function at the C3 position, a characteristic distinguishing it from other hopanoids. []

Q8: What spectroscopic data are available for characterizing this compound?

A8: Various spectroscopic techniques have been employed to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR techniques provide detailed information about this compound's structure, including the connectivity and spatial arrangement of atoms. [, , ]

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique offers accurate mass measurements, aiding in confirming this compound's molecular formula and identifying fragments for structural elucidation. [, ]

- Gas-Liquid Chromatography (GLC): GLC, particularly when coupled with mass spectrometry, allows for separation and identification of this compound in complex mixtures. []

Q9: What is known about this compound's stability under various conditions?

A9: There is limited specific information in the provided research regarding this compound's stability under various environmental conditions (temperature, pH, light). Further investigation is needed to assess its degradation pathways and long-term stability.

Q10: Is there any information on this compound's toxicity or safety profile?

A10: While this compound is a natural product, the provided research doesn't offer specific data on its toxicity, adverse effects, or safety profile in humans or animals. Thorough toxicological studies are crucial to assess its safety for potential applications.

Q11: What is known about this compound's pharmacokinetic properties (ADME)?

A11: The provided research does not include studies on this compound's absorption, distribution, metabolism, or excretion (ADME). Understanding these properties is crucial for determining its potential as a therapeutic agent.

Q12: What analytical methods are commonly employed to characterize and quantify this compound?

A12: Common analytical techniques for characterizing and quantifying this compound include:

- Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for separating and identifying this compound in lichen extracts. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like mass spectrometry or ultraviolet-visible (UV-Vis) spectroscopy, provides accurate quantification and separation of this compound in complex matrices. []

Q13: Are there any validated analytical methods specifically for this compound analysis?

A13: The provided research doesn't explicitly mention validated analytical methods solely for this compound. Validation of analytical methods is essential to ensure accuracy, precision, and reliability of results.

Q14: How is computational chemistry being used to study this compound?

A16: Molecular docking simulations are being employed to explore this compound's potential interactions with target proteins, such as the fungal enzyme glucan transglycosylase (Gas2p). These simulations help predict binding affinities and potential inhibitory effects. []

Q15: Is there research on this compound's environmental impact and degradation?

A15: The provided research focuses primarily on this compound's biological activity and chemical characterization. Further studies are needed to assess its potential ecotoxicological effects and environmental fate.

Q16: When was this compound first discovered?

A19: While the provided research doesn't pinpoint the exact date of discovery, this compound has been a subject of scientific investigation for several decades. Research dating back to the mid-20th century already explored its chemical structure and properties. [, , ]

Q17: What are some of the milestones in this compound research?

A17: Key milestones in this compound research include:

- Structure elucidation: Determining the complete stereostructure of this compound, establishing its hopane-type triterpenoid nature. [, ]

- Biological activity discovery: Identifying this compound's anti-inflammatory and anti-allergic properties, particularly its ability to inhibit histamine and β-hexosaminidase release from mast cells. [, ]

- Computational studies: Employing molecular docking simulations to explore potential interactions with target proteins, paving the way for understanding its mechanism of action and identifying new applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.